beta-Cryptoxanthin
Overview
Description
Beta-Cryptoxanthin is a natural carotenoid pigment found in various sources such as the fruit of plants in the genus Physalis, orange rind, papaya, egg yolk, butter, apples, and bovine blood serum . It is closely related to beta-carotene, with the addition of a hydroxyl group . It is a member of the class of carotenoids known as xanthophylls .
Synthesis Analysis
Beta-Cryptoxanthin is an oxygenated carotenoid common as both free and esterified forms in fruits and vegetables . The distribution of free beta-cryptoxanthin and beta-cryptoxanthin esters is dependent upon plant types and environmental conditions, such as season, processing techniques, and storage temperatures .Molecular Structure Analysis
Beta-Cryptoxanthin is closely related to beta-carotene, with only the addition of a hydroxyl group . It is a member of the class of carotenoids known as xanthophylls .Chemical Reactions Analysis
Beta-Cryptoxanthin is an antioxidant in vitro and is associated with decreased risk of some cancers and degenerative diseases . It has been thought to play an important role in promoting human health, particularly among the population receiving beta-cryptoxanthin as a supplement .Physical And Chemical Properties Analysis
In a pure form, beta-cryptoxanthin is a red crystalline solid with a metallic luster . It is freely soluble in chloroform, benzene, pyridine, and carbon disulfide .Scientific Research Applications
Vitamin A Precursor and Human Health
Beta-Cryptoxanthin, found in fruits like tangerines, persimmons, and oranges, is notable for its role in human health. It functions in antioxidant defense and cell communication and is a precursor of vitamin A, essential for eyesight, growth, development, and immune response. Its high bioavailability makes it a significant source of vitamin A (Burri, 2015).
Neuroprotective Effects
Research has shown that Beta-Cryptoxanthin (βCx) induces neurite outgrowth and inhibits caspase-3 activity in neuroblastoma Neuro2a cells, suggesting a regulatory function in differentiation and apoptosis of neural cells (Noguchi et al., 2003).
Anti-Obesity Effects
A study on pre-obese men demonstrated that daily intake of a β-Cryptoxanthin-rich beverage for 12 weeks resulted in a decrease in body mass index (BMI) and abdominal visceral fat, suggesting an anti-obesity effect (Iwata et al., 2018).
Role in Citrus Fruit Quality
Beta-Cryptoxanthin plays a role in enhancing the commercial and nutritional value of citrus fruits. Red light-emitting diode (LED) lights were found to increase the accumulation of β-Cryptoxanthin in citrus flavedo, which is crucial in the prevention and treatment of diseases, especially cancers (Ma et al., 2012).
Bone Health and Osteoporosis Prevention
Beta-Cryptoxanthin has been found to have an anabolic effect on bone and may help delay osteoporosis. Its bioavailability from common food sources is relatively high, making it a significant contributor to bone health (Burri et al., 2016).
Inhibition of Osteoclast-like Cell Formation
In vitro studies revealed that beta-Cryptoxanthin inhibits osteoclast-like cell formation, suggesting a potential role in the prevention of bone resorption-related diseases (Uchiyama & Yamaguchi, 2004).
Cancer Prevention and Therapy
Beta-Cryptoxanthin has been studied for its role in cancer prevention and therapy. It showed potential in inducing apoptosis and enhancing DNA repair in human cells, suggesting a role in cancer prevention (Lorenzo et al., 2008). Additionally, it synergistically enhanced the antitumoral activity of oxaliplatin in colon cancer (San Millán et al., 2015) and demonstrated chemopreventive effects on human cervical carcinoma cells (Gansukh et al., 2019).
Lung Cancer Prevention
Beta-Cryptoxanthin was found to inhibit the growth of lung cancer cells and up-regulate retinoic acid receptor beta expression, indicating its potential as a chemopreventive agent against lung cancer (Lian et al., 2006).
Promotion of Osteoblast Differentiation
Beta-Cryptoxanthin was shown to promote osteoblast differentiation and activity, suggesting its utility in bone health and possibly in the treatment of osteoporosis (Yamaguchi & Weitzmann, 2009).
Cardiovascular Disease Prevention
A study on β-cryptoxanthin indicated its potential in preventing H2O2 induced myocardial cell damage, highlighting its relevance in cardiovascular disease prevention (Chen & Wang, 2018).
Bone Formation and Inhibition of Resorption
Beta-Cryptoxanthin stimulates bone formation and inhibits bone resorption in vitro, further emphasizing its role in maintaining bone health (Yamaguchi & Uchiyama, 2004).
Anabolic Effects on Bone Components
Oral administration of beta-cryptoxanthin was found to induce anabolic effects on bone components in rats, reinforcing its potential in bone health enhancement (Uchiyama, Sumida, & Yamaguchi, 2004).
Future Directions
Beta-Cryptoxanthin provides various potential benefits for human health . Some research indicates that the bioavailability of beta-cryptoxanthin in typical diets is greater than that of other major carotenoids, suggesting that beta-cryptoxanthin-rich foods are probably good sources of carotenoids . Future research may focus on its potential benefits, including provitamin A, anti-obesity effects, antioxidant activities, anti-inflammatory and anti-cancer activity .
properties
IUPAC Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-FKKUPVFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912309 | |
Record name | Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cryptoxanthin | |
CAS RN |
472-70-8 | |
Record name | Cryptoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptoxanthin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRYPTOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 173 °C | |
Record name | beta-Cryptoxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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